(S)-3-(Pyridin-3-yl)morpholine
CAS No.: 1213926-51-2
Cat. No.: VC7939859
Molecular Formula: C9H12N2O
Molecular Weight: 164.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1213926-51-2 |
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Molecular Formula | C9H12N2O |
Molecular Weight | 164.2 g/mol |
IUPAC Name | (3S)-3-pyridin-3-ylmorpholine |
Standard InChI | InChI=1S/C9H12N2O/c1-2-8(6-10-3-1)9-7-12-5-4-11-9/h1-3,6,9,11H,4-5,7H2/t9-/m1/s1 |
Standard InChI Key | RNOJNTZCFOIEMH-SECBINFHSA-N |
Isomeric SMILES | C1COC[C@@H](N1)C2=CN=CC=C2 |
SMILES | C1COCC(N1)C2=CN=CC=C2 |
Canonical SMILES | C1COCC(N1)C2=CN=CC=C2 |
Introduction
Structural and Chemical Properties
(S)-3-(Pyridin-3-yl)morpholine features a six-membered morpholine ring (containing one oxygen and one nitrogen atom) fused to a pyridine ring at the third position. The (S)-configuration at the chiral center confers distinct stereoelectronic properties, influencing its reactivity and biological interactions. The compound typically presents as a white crystalline powder with a purity of ≥95% and a molecular weight of 164.21 g/mol . Its solubility profile favors polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane, while remaining sparingly soluble in water.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 164.21 g/mol | |
Appearance | White crystalline powder | |
Purity | ≥95% | |
Storage Conditions | Room temperature, inert atmosphere |
The pyridine moiety enhances the compound’s ability to participate in π-π stacking and hydrogen-bonding interactions, critical for binding to biological targets . X-ray crystallographic studies of analogous morpholine-pyridine hybrids, such as 4-[(pyridin-3-yl)diazenyl]morpholine, reveal planar configurations stabilized by intramolecular hydrogen bonds . While direct crystal data for (S)-3-(Pyridin-3-yl)morpholine is lacking, its structural analogs suggest a similar propensity for forming stable supramolecular assemblies.
Synthetic Methodologies
The synthesis of (S)-3-(Pyridin-3-yl)morpholine typically involves enantioselective strategies to achieve the desired (S)-configuration. Industrial routes emphasize scalability and cost-effectiveness, often employing chiral resolution or asymmetric catalysis.
Asymmetric Catalysis
One approach utilizes palladium-catalyzed cross-coupling reactions between pyridine derivatives and chiral morpholine precursors. For example, Suzuki-Miyaura coupling of 3-bromopyridine with a chiral morpholine boronate ester under inert conditions yields the target compound with high enantiomeric excess (ee) . Reaction parameters such as temperature (80–100°C), catalyst loading (2–5 mol%), and base (KPO) are optimized to minimize racemization .
Chiral Resolution
Racemic mixtures of 3-(Pyridin-3-yl)morpholine can be resolved using chiral stationary-phase chromatography. Diastereomeric salts formed with tartaric acid derivatives are separated via recrystallization, achieving >99% ee for the (S)-enantiomer . This method, though effective, is less favored industrially due to higher costs and lower yields compared to asymmetric synthesis.
Table 2: Comparative Synthesis Routes
Method | Yield (%) | Enantiomeric Excess (%) | Scalability |
---|---|---|---|
Asymmetric Catalysis | 75–85 | 90–95 | High |
Chiral Resolution | 40–50 | >99 | Moderate |
Pharmaceutical Applications
(S)-3-(Pyridin-3-yl)morpholine is primarily utilized as a building block in drug discovery. Its morpholine ring enhances solubility and metabolic stability, while the pyridine group facilitates target engagement. Notable applications include:
Kinase Inhibitors
The compound serves as a core structure in tyrosine kinase inhibitors (TKIs), where its nitrogen atoms coordinate with ATP-binding pockets in kinases. Preclinical studies demonstrate its utility in modulating aberrant signaling pathways in cancers such as non-small cell lung carcinoma (NSCLC) .
Neuropharmacological Agents
Recent investigations highlight its potential in treating neurodegenerative disorders. The morpholine moiety’s ability to cross the blood-brain barrier (BBB) makes it a candidate for dopamine receptor modulators, with in vitro assays showing affinity for D and D receptors .
Pharmacological Profile
While detailed in vivo data remain limited, in vitro studies provide insights into its mechanism of action:
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Cytotoxicity: IC values of 2–5 µM against HeLa and MCF-7 cell lines suggest antiproliferative effects .
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Enzyme Inhibition: Inhibits cyclooxygenase-2 (COX-2) with a K of 0.8 µM, indicating anti-inflammatory potential .
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Receptor Binding: Moderate affinity (K = 120 nM) for serotonin 5-HT receptors, implicating roles in mood regulation .
Activity | Target | IC/K/K | Source |
---|---|---|---|
Antiproliferative | HeLa cells | 2.1 µM | |
COX-2 Inhibition | Cyclooxygenase-2 | 0.8 µM | |
5-HT Binding | Serotonin receptor | 120 nM |
Comparative Analysis with Structural Analogs
The (S)-enantiomer exhibits distinct pharmacological properties compared to its (R)-counterpart and non-chiral analogs:
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Enantiomeric Specificity: (S)-3-(Pyridin-3-yl)morpholine shows 10-fold higher affinity for 5-HT receptors than the (R)-form, underscoring the importance of chirality in drug design .
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Pyridine vs. Furan Derivatives: Replacing the pyridine group with furan (as in 3-(Furan-3-yl)morpholine) reduces metabolic stability, as evidenced by shorter plasma half-lives in rodent models .
Challenges and Future Directions
Current limitations include insufficient in vivo toxicity data and scalable synthetic routes. Future research should prioritize:
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Toxicological Studies: Acute and chronic toxicity profiling in animal models.
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Process Optimization: Development of continuous-flow asymmetric synthesis to enhance yield and reduce costs.
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Target Validation: Elucidating off-target effects via proteome-wide binding assays.
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